molecular formula C9H9ClN2O2 B1372911 3-Azetidinyl 4-chloro-2-pyridinecarboxylate CAS No. 1219979-63-1

3-Azetidinyl 4-chloro-2-pyridinecarboxylate

Cat. No. B1372911
M. Wt: 212.63 g/mol
InChI Key: ZUFJCSTWTJSLIJ-UHFFFAOYSA-N
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Description

3-Azetidinyl 4-chloro-2-pyridinecarboxylate, also known as 3-Azetidinyl 4-chloro-2-pyridinecarboxylic acid, is a versatile synthetic intermediate used in the production of a variety of compounds. It is a key intermediate in the synthesis of a wide range of pharmaceuticals, such as antibiotics, antifungals, and anti-inflammatory agents. 3-Azetidinyl 4-chloro-2-pyridinecarboxylate has been extensively studied for its synthesis, mechanism of action, biochemical and physiological effects, applications, and advantages and limitations for lab experiments.

Scientific Research Applications

Synthesis and Biological Evaluation

Researchers have explored the synthesis of various derivatives of 3-Azetidinyl 4-chloro-2-pyridinecarboxylate and evaluated their biological activities. For instance, Thomas et al. (2016) synthesized N-[3-chloro-2-(substituted aromatic)-4-oxoazetidin-1-yl]pyridine-4-carboxamides and investigated their antidepressant and nootropic activities. Their findings highlighted the potential of the 2-azetidinone skeleton as a CNS active agent, which could be leveraged for developing more potent and safe CNS active agents for therapeutic use (Thomas, Nanda, Kothapalli, & Hamane, 2016).

Nicotinic Acetylcholine Receptor Binding

Koren et al. (1998) reported on the synthesis and in vitro nicotinic acetylcholine receptor (nAChR) binding of pyridine-modified analogues of 3-Azetidinyl 4-chloro-2-pyridinecarboxylate. The compounds exhibited subnanomolar affinity for nAChRs, which can be crucial for pharmacological studies and developing medications targeting nAChRs (Koren, Horti, Mukhin, Gündisch, Kimes, Dannals, & London, 1998).

Antifungal and Antimicrobial Agents

Rajput et al. (2011) synthesized a series of pyridine derivatives with potential antifungal activities. These compounds, including 3-chloro-1-phenyl-4-(pyridine-4yl-)azetidin-2-one derivatives, showed promising antifungal properties when compared to reference drugs like Fluconazole (Rajput, Sharma, & Yashovardhan, 2011).

Antitubercular Activities

Pramod et al. (2021) focused on synthesizing 3-Chloro-1-phenyl-4-(pyridine-4yl-)azetidin-2-one derivatives as potential therapeutics for tuberculosis. Their research revealed potent in vitro antitubercular activity, particularly in compounds with electron-withdrawing or donating substituents (Pramod, Kumar, Lekha, & Mayuri, 2021).

Radioligand Synthesis for PET Imaging

Zhang and Horti (2004) synthesized a potential radioligand for studying extrathalamic nicotinic acetylcholine receptors by positron-emission tomography. Their work in creating 6-Chloro-3-((2-(S)-azetidinyl)methoxy)-5-(2-[18F]fluoropyridin-4-yl)pyridine ([18F]NIDA 522131) contributes to the advancement of imaging techniques in neuroscience (Zhang & Horti, 2004).

properties

IUPAC Name

azetidin-3-yl 4-chloropyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O2/c10-6-1-2-12-8(3-6)9(13)14-7-4-11-5-7/h1-3,7,11H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUFJCSTWTJSLIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)OC(=O)C2=NC=CC(=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801260124
Record name 3-Azetidinyl 4-chloro-2-pyridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801260124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Azetidinyl 4-chloro-2-pyridinecarboxylate

CAS RN

1219979-63-1
Record name 3-Azetidinyl 4-chloro-2-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219979-63-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Azetidinyl 4-chloro-2-pyridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801260124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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